molecular formula C4H7BrO B1330396 3-Bromo-2-butanone CAS No. 814-75-5

3-Bromo-2-butanone

Cat. No. B1330396
CAS RN: 814-75-5
M. Wt: 151 g/mol
InChI Key: BNBOUFHCTIFWHN-UHFFFAOYSA-N
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Patent
US04256878

Procedure details

7.3 G., 0.317 mol of sodium was dissolved in 125 ml. of absolute ethanol 87.0 G. (0.669 mol) of ethyl acetoacetate were added to the resulting solution of sodium ethoxide in the cold. The reaction mixture was heated to reflux and 48.6 g. (0.322 mol) of freshly distilled 3-bromo-2-butanone were added dropwise with stirring over a period of 30 min. Refluxing was continued until the mixture tested neutral to pH paper (~1.5 hrs.). The precipitated sodium bromide was filtered off the cold solution and most of the ethanol was removed on an evaporator. The mixture was filtered again and distilled. The 3-ethoxycarbonyl-4-methyl-hexane-2,4-dione fraction which boiled at 131°-137° C./18 mm. was collected.
Quantity
0.317 mol
Type
reactant
Reaction Step One
Quantity
0.669 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].[O-]CC.[Na+].Br[CH:16]([CH3:20])[C:17](=[O:19])[CH3:18]>C(O)C>[CH2:9]([O:8][C:2]([CH:3]([CH:16]([CH3:20])[C:17](=[O:19])[CH3:18])[C:4](=[O:5])[CH3:6])=[O:7])[CH3:10] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0.317 mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0.669 mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(C)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
tested neutral to pH paper (~1.5 hrs.)
FILTRATION
Type
FILTRATION
Details
The precipitated sodium bromide was filtered off the cold solution
CUSTOM
Type
CUSTOM
Details
most of the ethanol was removed on an evaporator
FILTRATION
Type
FILTRATION
Details
The mixture was filtered again
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(=O)C(C(C)=O)C(C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.